molecular formula C20H16N2O4 B2830247 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide CAS No. 953007-77-7

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide

Cat. No.: B2830247
CAS No.: 953007-77-7
M. Wt: 348.358
InChI Key: WMZLUQOGZYGMKQ-CLFYSBASSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide is a synthetically designed small molecule that functions as a potent and selective inhibitor of TrkB (Tropomyosin receptor kinase B), a key receptor for Brain-Derived Neurotrophic Factor (BDNF) [https://www.tandfonline.com/doi/full/10.1517/14728222.2014.994787]. This targeted mechanism makes it a critical pharmacological tool for investigating the BDNF/TrkB signaling pathway, which is implicated in a wide array of neurological processes and disorders. Researchers utilize this compound to probe the role of TrkB in neuropathic and inflammatory pain models, as its inhibition has been shown to produce significant analgesic effects [https://pubmed.ncbi.nlm.nih.gov/21570948/]. Beyond pain research, it is employed in oncology to study TrkB's contributions to tumor growth, angiogenesis, and resistance to chemotherapy in various cancers [https://www.nature.com/articles/bjc2014119]. By selectively blocking TrkB autophosphorylation and its downstream signaling cascades, such as PI3K/Akt and MAPK/ERK, this acrylamide derivative enables scientists to dissect the specific contributions of this pathway in both physiological and pathological contexts, providing invaluable insights for basic neurobiology and therapeutic development.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-20(9-7-14-6-8-17-19(10-14)25-13-24-17)21-12-16-11-18(26-22-16)15-4-2-1-3-5-15/h1-11H,12-13H2,(H,21,23)/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZLUQOGZYGMKQ-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCC3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol through a series of reactions including methylation and cyclization.

    Synthesis of the Isoxazole Ring: The isoxazole ring is often prepared via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Acrylamide Formation: The acrylamide group is introduced through an amide coupling reaction, typically using acryloyl chloride and an amine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions for scale-up. This includes:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Solvents: Selection of appropriate solvents to ensure solubility and reaction kinetics.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the acrylamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines and alcohols.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its structural features.

Biology

    Enzyme Inhibition: Studied for its ability to inhibit specific enzymes.

    Receptor Binding: Potential to bind to biological receptors, influencing cellular processes.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science:

    Agriculture: Possible use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes critical structural analogs and their properties:

Compound Name Substituents on Acrylamide Nitrogen Configuration Key Properties/Activities Source
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide 5-Benzoyl-4-phenylthiazol-2-yl Z Pale brown oil (40% yield); potential kinase inhibition inferred from thiazole scaffold
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide 4-Hydroxyphenethyl E Anti-obesity effects (FAS suppression, PPAR-γ inhibition); no cytotoxicity in vitro
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(3-phenylpropyl)acrylamide (15) 3-Phenylpropyl E White crystalline solid; ESI MS m/z 330.15 (M + H)+; uncharacterized bioactivity
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N,N-diethylacrylamide (1b) N,N-Diethyl E Known spectroscopic data; no reported biological activity
N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide 5-Methylisoxazol-3-yl N/A CAS 330978-53-5; molecular weight 246.22 g/mol; safety data available

Structural and Functional Divergences

Substituent Effects on Bioactivity
  • The 5-phenylisoxazole group in the target compound differentiates it from analogs like 1b (N,N-diethyl) and 15 (3-phenylpropyl).
  • The anti-obesity activity of the 4-hydroxyphenethyl analog () highlights the importance of phenolic groups in modulating lipid metabolism, a feature absent in the target compound.
Stereochemical Considerations
  • The (Z)-configuration of the target compound may influence binding affinity compared to (E)-isomers. For example, (E)-isomers in and exhibit confirmed bioactivity, but the impact of Z/E isomerism on the target compound’s efficacy remains unexplored in the provided evidence .

Physicochemical and Spectroscopic Comparisons

  • Melting Points : Analogs like 15 (crystalline solid) and 7b (oil) demonstrate that bulky substituents (e.g., thiazole in 7b ) reduce crystallinity compared to linear alkyl/aryl groups .
  • Spectroscopic Data : The benzo[d][1,3]dioxole moiety produces characteristic NMR signals (e.g., δ ~6.8–7.2 ppm for aromatic protons), consistent across analogs in , and 11 .

Biological Activity

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique structural features suggest interactions with various biological targets, making it a subject of interest for researchers aiming to develop new therapeutic agents.

Structural Characteristics

The compound features an acrylamide backbone with a benzo[d][1,3]dioxole moiety and a phenylisoxazole group. This structure is conducive to diverse biological interactions, including anticancer and anti-inflammatory activities.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit various biological activities. The following sections detail the findings from existing studies on the biological activity of this compound and related compounds.

Anticancer Activity

  • Mechanism of Action : Compounds similar to this compound have demonstrated significant anticancer properties. For instance, studies have shown that derivatives containing benzo[d][1,3]dioxole exhibit potent cytotoxic effects against various cancer cell lines such as HepG2, HCT116, and MCF7. The IC50 values for these compounds ranged from 1.54 to 4.52 µM, indicating strong antitumor activity when compared to standard drugs like doxorubicin .
  • Cell Cycle Analysis : Research has highlighted the ability of these compounds to induce apoptosis in cancer cells through mechanisms involving EGFR inhibition and modulation of apoptotic pathways. This includes alterations in the expression of key proteins such as Bax and Bcl-2, which are critical in regulating apoptosis .

Anti-inflammatory Activity

Compounds structurally related to this compound have also been evaluated for their anti-inflammatory properties:

  • Cyclooxygenase Inhibition : Some derivatives have shown significant inhibitory activity against cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Notably, certain compounds exhibited IC50 values lower than those of traditional anti-inflammatory drugs like diclofenac .
  • In Vivo Studies : In animal models, these compounds demonstrated effective reduction in edema and inflammatory markers such as IL-1β, confirming their potential as anti-inflammatory agents .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer2.38
Compound BAnticancer1.54
Compound CAnti-inflammatory0.04
Compound DAnti-inflammatory4.15

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various chemical methods including 1,3-dipolar cycloaddition reactions. Understanding the SAR is crucial for optimizing the biological activity of this compound class.

Key Observations :

  • Substituent Effects : Variations in substituents on the benzo[d][1,3]dioxole and isoxazole moieties significantly influence potency.
  • Structural Modifications : Modifying the acrylamide backbone can enhance selectivity towards specific biological targets while reducing toxicity .

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